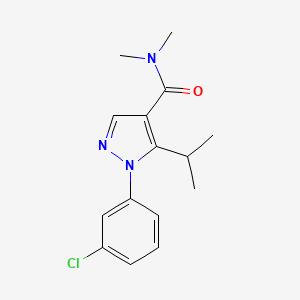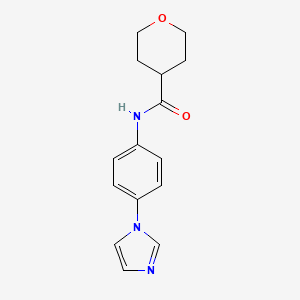
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide, also known as OXA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OXA is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes OXA a promising candidate for the development of new cancer treatments. In
Wissenschaftliche Forschungsanwendungen
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been studied extensively for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer treatments. In addition to its potential applications in cancer research, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been studied for its potential applications in other areas of research, such as neuroscience and cardiovascular disease.
Wirkmechanismus
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide inhibits CAIX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. In addition to its inhibition of CAIX, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, such as CAII and CAXII.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CAIX and other carbonic anhydrase isoforms, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide in lab experiments is its high potency as a CAIX inhibitor. This makes it a valuable tool for studying the role of CAIX in cancer biology and for developing new cancer treatments. However, one limitation of using N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide in lab experiments is its potential toxicity. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide. One area of research is the development of new cancer treatments based on N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide and other CAIX inhibitors. Another area of research is the study of the role of CAIX in other diseases, such as cardiovascular disease and inflammatory diseases. Additionally, there is a need for further research on the potential toxicity of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide and its effects on different cell lines. Overall, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide involves the reaction of 4-(4,5-dihydro-1H-imidazol-1-yl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide in methanol to yield N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide. The synthesis of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been well established in the literature, and the compound can be obtained in high yields with high purity.
Eigenschaften
IUPAC Name |
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-5-9-20-10-6-12)17-13-1-3-14(4-2-13)18-8-7-16-11-18/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYIBOUCWYWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)
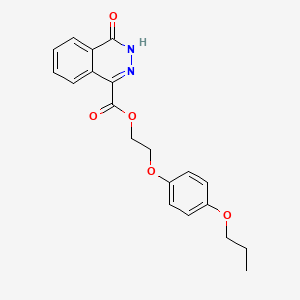
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)
![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)
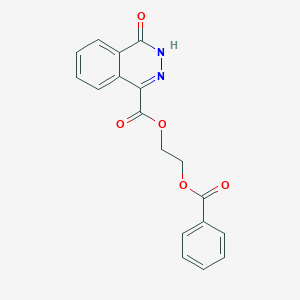
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
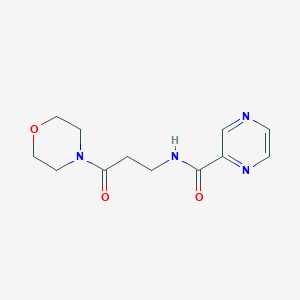
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
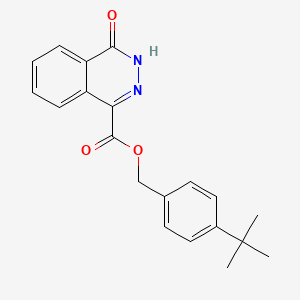
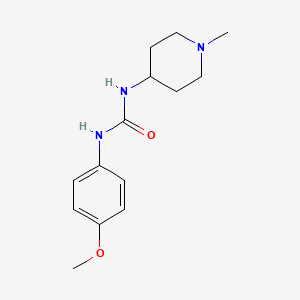
![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
